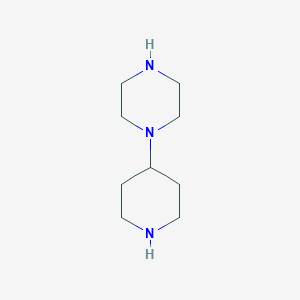

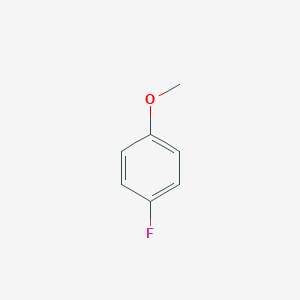

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

カタログ番号 B119583

CAS番号:

155370-03-9

分子量: 241.26 g/mol

InChIキー: HQCCOFMBOJBRQY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” is identified as a promising template for the development of metabolically robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators . It’s a part of the class of organic compounds known as phenylimidazoles .

Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using techniques like X-ray diffraction and density functional theory (DFT) at B3LYP/6-31G(d,p) basis set . The geometrical structure was optimized and in-depth structural analysis on bond lengths and bond angles was discussed .科学的研究の応用

Novel Antagonists and Inhibitors

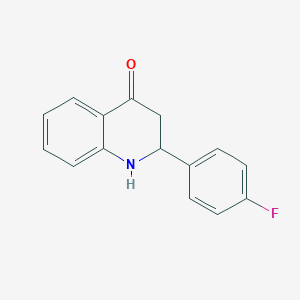

- Research has identified derivatives of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone as potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonists for pain treatment, highlighting improved pharmacokinetic properties over existing prototypes (Kawai et al., 2007).

- Fluorinated derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines, demonstrating that specific modifications can inhibit tubulin polymerization and effectively impede cancer cell growth (Řehulka et al., 2020).

Chemical Synthesis and Characterization

- The synthesis and characterization of novel 1–4 quinolinone structures with different ligands for applications across pharmacy, medicine, and engineering have been explored, demonstrating the compound's versatility as a building block in organic synthesis (Michelini et al., 2019).

- A methodology for the preparation of pyrazolo[4,3-c]quinolinones starting from 2-substituted-5-(2-fluorophenyl)-3-oxo-2,4-dihydro-3H-pyrazol-3-ones has been developed, showcasing the compound's utility in generating complex heterocyclic systems (Beshore et al., 2010).

Biological and Pharmacological Applications

- Diastereomeric quinolinone alkaloids derived from marine sources have shown moderate specificity against tumor cell lines, indicating potential for anticancer drug development (He et al., 2005).

- The development of novel antidepressant drugs incorporating the 3,4-dihydro-2(1H)-quinolinone scaffold has been investigated, demonstrating significant effects on the central nervous system and highlighting the compound's potential in treating depression (Oshiro et al., 2000).

Antimicrobial and Antiproliferative Activities

- Novel quinazolinones and thiazolidinone motifs have been synthesized, displaying remarkable in vitro antimicrobial potency, indicating the compound's potential in developing new antimicrobial agents (Desai et al., 2013).

- Synthesis and evaluation of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their esters have been conducted, revealing cytotoxic activity against several cancer cell lines and providing insights into structure-activity relationships (Soural et al., 2006).

特性

IUPAC Name |

2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCOFMBOJBRQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587801 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone | |

CAS RN |

155370-03-9 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

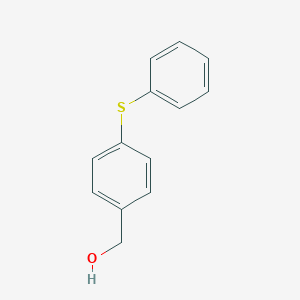

p-(Phenylthio)benzyl alcohol

6317-56-2

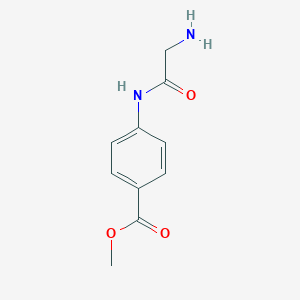

Methyl 4-(glycylamino)benzoate

153720-00-4

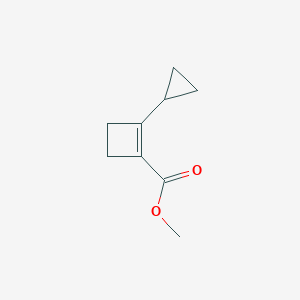

Methyl 2-cyclopropylcyclobutene-1-carboxylate

146857-43-4

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)